molecular formula C17H23N3O B2375582 N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide CAS No. 1311899-19-0

N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide

Cat. No.: B2375582
CAS No.: 1311899-19-0
M. Wt: 285.391
InChI Key: DYRCSXDJNWTHNQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide typically involves multiple steps:

    Formation of the Cyanocyclobutyl Intermediate: The initial step involves the synthesis of the 1-cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a cyanide source under basic conditions.

    Amidation Reaction: The cyanocyclobutyl intermediate is then reacted with N-methyl-4-[methyl(propyl)amino]benzamide. This step usually requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the cyano group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclobutyl group could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-N-methylbenzamide: Lacks the methyl(propyl)amino group, which may affect its binding properties and reactivity.

    N-methyl-4-[methyl(propyl)amino]benzamide: Lacks the cyanocyclobutyl group, potentially altering its chemical and biological activity.

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide is unique due to the combination of the cyanocyclobutyl and benzamide moieties, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-4-12-19(2)15-8-6-14(7-9-15)16(21)20(3)17(13-18)10-5-11-17/h6-9H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRCSXDJNWTHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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